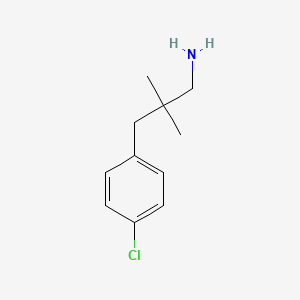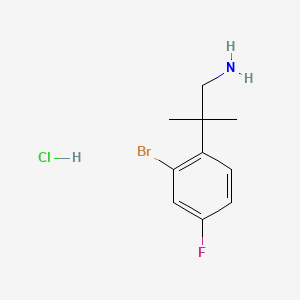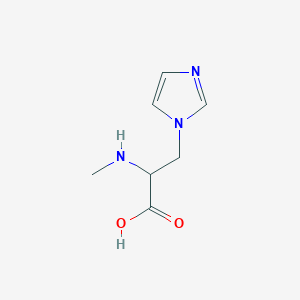
N'-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride typically involves the reaction of pyrrolidine-2-carboxylic acid with ethyl chloroformate to form the ethoxycarbonyl derivative. This intermediate is then reacted with hydrazine hydrate to yield the carbohydrazide. The final step involves the conversion of the carbohydrazide to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride.
Ethyl pyrrolidine-2-carboxylate: Another derivative with similar structural features.
Pyrrolidine-2,5-dione: A related compound with different functional groups.
Uniqueness
N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H16ClN3O3 |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
ethyl N-(pyrrolidine-2-carbonylamino)carbamate;hydrochloride |
InChI |
InChI=1S/C8H15N3O3.ClH/c1-2-14-8(13)11-10-7(12)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,10,12)(H,11,13);1H |
Clave InChI |
JTGSRUKFWWHJQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NNC(=O)C1CCCN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate](/img/structure/B13577170.png)
![4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol](/img/structure/B13577178.png)





![2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13577220.png)
![Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13577225.png)
![2-(5-Benzyl-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B13577232.png)


![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)

